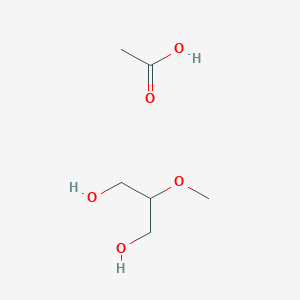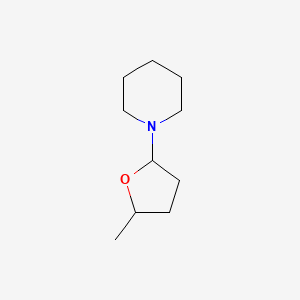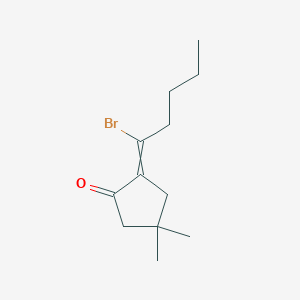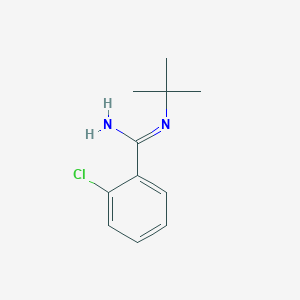![molecular formula C12H13F3O3 B12525320 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- CAS No. 658680-41-2](/img/structure/B12525320.png)
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring. This particular compound features a methoxymethyl group and a trifluoromethyl-substituted phenyl group, which can impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate diols or the reaction of epoxides with aldehydes or ketones. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation or chromatography is essential to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The methoxymethyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- depends on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog without the methoxymethyl and trifluoromethyl groups.
2-Methyl-1,3-dioxolane: Contains a methyl group instead of the methoxymethyl group.
2-(Trifluoromethyl)phenyl-1,3-dioxolane: Lacks the methoxymethyl group but retains the trifluoromethyl-substituted phenyl group.
Uniqueness
1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the methoxymethyl and trifluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
658680-41-2 |
|---|---|
Formule moléculaire |
C12H13F3O3 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13F3O3/c1-16-8-11(17-6-7-18-11)9-2-4-10(5-3-9)12(13,14)15/h2-5H,6-8H2,1H3 |
Clé InChI |
HHMQJRJGJIVLGQ-UHFFFAOYSA-N |
SMILES canonique |
COCC1(OCCO1)C2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)

![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)

